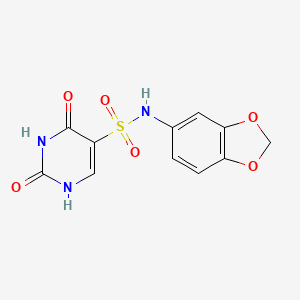

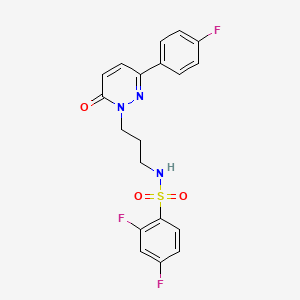

![molecular formula C28H21BrN4O B2673944 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide CAS No. 392289-64-4](/img/structure/B2673944.png)

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazoline, a class of organic compounds that have drawn significant attention due to their wide range of biological activities . Quinazoline derivatives are N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes activities, etc .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focuses on the synthesis and antimicrobial activity of quinazolinone derivatives, including those related to the mentioned compound. The research highlights the process of creating these compounds and exploring their potential in combating microbial infections. The synthesis involved several steps, starting from basic precursors to achieve the desired quinazolinone structures with potential antimicrobial properties (Patel, Mistry, & Desai, 2006).

Antitumor Properties and Water-Solubility

Another significant area of research is the design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents. This research aims to enhance the aqueous solubility of these compounds for better in vivo evaluation. The study found that introducing amino functionalities increased water solubility and, in some cases, cytotoxicity, suggesting these compounds' potential in cancer therapy. The analogues retained the unique biochemical characteristics of the original compound, indicating their potential as novel antitumor agents (Bavetsias et al., 2002).

Anticancer Activities

Further research on substituted benzoquinazolinones, including the synthesis of 6-aminobenzo[h]quinazolinones, demonstrates potential anticancer activities. These studies involve complex synthetic routes leading to compounds with promising biological activities against cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer treatment. The investigations into their cytotoxic effects on various cancer cell lines provide valuable insights into their therapeutic potential (Nowak et al., 2014).

Pharmacological Activities

Another study elaborates on the synthesis of 6-bromo quinazolinone derivatives for evaluating their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects. This research underscores the versatility of quinazolinone derivatives in medical applications beyond their antitumor potential, suggesting a broad spectrum of pharmacological benefits (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

properties

IUPAC Name |

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21BrN4O/c1-18-8-5-6-13-24(18)31-27(34)20-11-7-12-22(16-20)30-28-32-25-15-14-21(29)17-23(25)26(33-28)19-9-3-2-4-10-19/h2-17H,1H3,(H,31,34)(H,30,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKLQNKASTZIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2673861.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)

![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)

![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)